Dehydrodiisoeugenol

説明

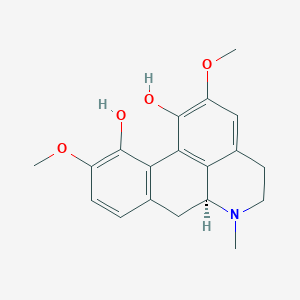

Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 .

Synthesis Analysis

DHIE has been obtained using various methodologies, including classical chemistry synthesis using metal catalysts and biocatalytic synthesis . Biocatalysis is an excellent option to obtain DHIE as it does not use metal catalysts and operates under mild and environmentally friendly reaction conditions . The yield of DHIE by biocatalysis employed different sources for enzymes as catalysts and produced a yield range of 20 to 98% .Molecular Structure Analysis

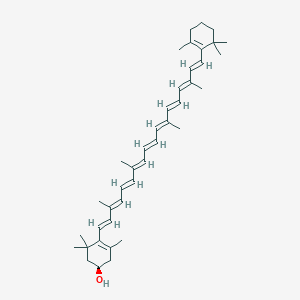

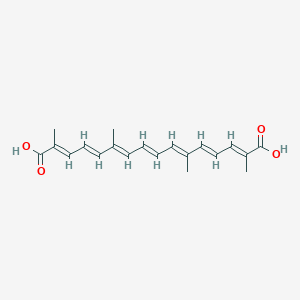

The molecular formula of DHIE is C20H22O4 . It was determined before it was isolated from a natural source .Chemical Reactions Analysis

Various extraction methods have been used globally for the extraction of eugenol and other nutraceutics from plants . The most extensively employed approaches include solvent extraction, hydro-distillation, microwave-assisted extraction, supercritical carbon dioxide extraction, and ultrasound-based extraction .Physical And Chemical Properties Analysis

The molecular weight of DHIE is 326.4 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Source and Synthesis

DHIE is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 . Since then, many methodologies have been used for the synthesis of DHIE, including classical chemistry synthesis using metal catalysts and biocatalytic synthesis . Some of the biocatalysts employed include horseradish peroxidase, peroxidase from Cocos nucifera, laccase, culture cells of plants, and microorganisms .

Anti-Inflammatory Properties

DHIE has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Anti-Oxidant Properties

DHIE also exhibits anti-oxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancerogenic Properties

Research has indicated that DHIE has anti-cancerogenic properties . This suggests that it could potentially be used in the development of treatments for various types of cancer.

Anti-Microbial Properties

DHIE has been found to have anti-microbial properties . This means it could potentially be used in the treatment of various bacterial and fungal infections.

Potential Therapeutic Agent

Despite the wide range of biological activities exhibited by DHIE, evidence in vivo and in human beings is still lacking to support the usefulness potential of DHIE as a therapeutic agent . Further research is needed to fully understand its potential applications in medicine.

将来の方向性

作用機序

Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 . Since then, it has been recognized for its wide range of biological activities .

Target of Action

DHIE has been shown to have anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . It inhibits the expression of COX-2 in RAW264.7 murine macrophages stimulated with LPS . It also inhibits LPS-stimulated phosphorylation-dependent proteolysis of inhibitor κB-α and transcriptional activity of NF-κB in the cells .

Mode of Action

The mode of action of DHIE involves the inhibition of key inflammatory and oxidative stress pathways. By inhibiting the expression of COX-2 and the activity of NF-κB, DHIE can reduce inflammation and oxidative stress .

Biochemical Pathways

DHIE is a neolignan, a type of secondary metabolite found in plants and animals . These compounds play an essential role in plants’ defenses against microorganisms . Neolignans are dimers of phenylpropane originating from the shikimic acid pathway , and deamination of phenylalanine leads to caffeic acid .

Result of Action

Treatment with DHIE has been shown to arrest the cell cycle of colorectal cancer cells at the G1/S phase, leading to significant inhibition in cell growth . Moreover, DHIE induces strong cellular autophagy .

Action Environment

The action of DHIE can be influenced by various environmental factors. For instance, the use of coconut water as a catalyst yielded 60% of the enantiomer (−)-DHIE . This suggests that the environment in which DHIE is synthesized or administered can affect its efficacy and stability.

特性

IUPAC Name |

2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydrodiisoeugenol | |

CAS RN |

2680-81-1 | |

| Record name | Dehydrodiisoeugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[8-Acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B190850.png)

![[(1R,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B190885.png)